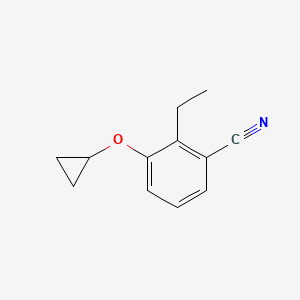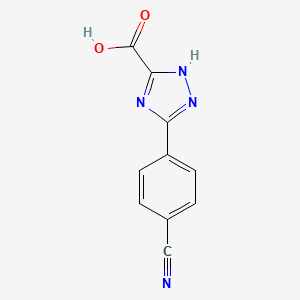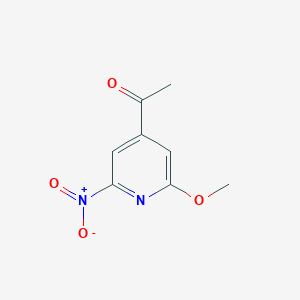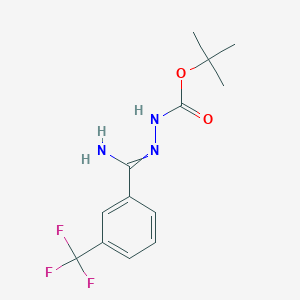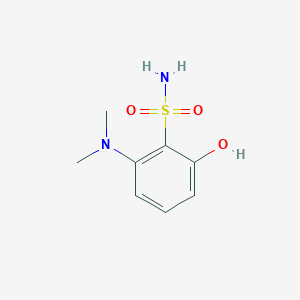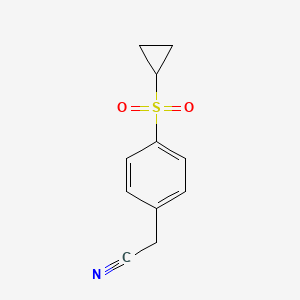![molecular formula C7H5N3O B14848095 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the aldehyde functional group at the 7-position adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate followed by cyclization can yield the desired compound . Another method involves the use of 1,3-diketones in glacial acetic acid, which has been widely used for the synthesis of similar pyrazolopyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazolo[3,4-C]pyridine-7-carboxylic acid.
Reduction: Formation of pyrazolo[3,4-C]pyridine-7-methanol.
Substitution: Formation of various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-D]pyrimidine:
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which confer unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-4H,(H,9,10) |
InChI-Schlüssel |
NPZNWUXUWILRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C=NN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



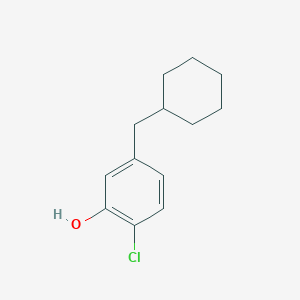
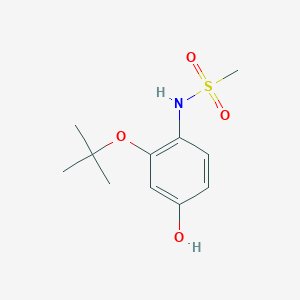
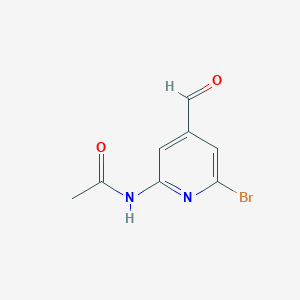

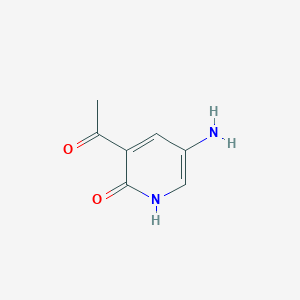
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
